molecular formula C21H20O8 B1664165 4'-Demethylepipodophyllotoxin CAS No. 6559-91-7

4'-Demethylepipodophyllotoxin

Cat. No.: B1664165
CAS No.: 6559-91-7
M. Wt: 400.4 g/mol
InChI Key: YVCVYCSAAZQOJI-JHQYFNNDSA-N
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Mechanism of Action

Target of Action

4’-Demethylepipodophyllotoxin (4’-DMEP) primarily targets microtubules . Microtubules are composed of αβ-tubulin heterodimers and are highly attractive targets for anti-cancer drugs .

Mode of Action

4’-DMEP is an antimitotic agent that binds to monomeric tubulin, preventing microtubule assembly . It has been shown to cause single-strand breaks (SSBs) in DNA . The compound forms a complex with topoisomerase II and DNA, inducing breaks in double-stranded DNA and preventing repair by topoisomerase II binding . This complex formation leads to the accumulation of DNA breaks, preventing entry into the mitotic phase of cell division, and ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 4’-DMEP is the microtubule assembly pathway . By inhibiting this pathway, 4’-DMEP disrupts the normal function of microtubules, which are crucial for cell division, intracellular transport, and maintaining cell shape . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These proteins play significant roles in drug metabolism and transport, potentially influencing the absorption, distribution, metabolism, and excretion (ADME) properties of 4’-DMEP .

Result of Action

The primary result of 4’-DMEP’s action is the induction of cell death, particularly in cancer cells . By causing DNA damage and disrupting microtubule assembly, 4’-DMEP can lead to cell cycle arrest and apoptosis . This makes it a potent cytotoxic agent against various tumor cell lines .

Action Environment

The action of 4’-DMEP can be influenced by various environmental factors. For instance, the presence of other compounds, such as inhibitors of P-gp and CYP3A, could potentially affect the bioavailability and efficacy of 4’-DMEP . Additionally, the specific cellular environment, including the presence of specific enzymes and transport proteins, can also impact the action of 4’-DMEP .

Biochemical Analysis

Biochemical Properties

4’-Demethylepipodophyllotoxin interacts with various biomolecules, primarily enzymes involved in microtubule assembly . The nature of these interactions is inhibitory, leading to the disruption of microtubule formation and thus, hindering cell division .

Cellular Effects

4’-Demethylepipodophyllotoxin has significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to cause single-strand breaks in DNA , which can disrupt normal cellular processes and lead to cell death .

Molecular Mechanism

The molecular mechanism of action of 4’-Demethylepipodophyllotoxin involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It has been shown to cause single-strand breaks in DNA , which can disrupt normal cellular processes and lead to cell death .

Temporal Effects in Laboratory Settings

The effects of 4’-Demethylepipodophyllotoxin change over time in laboratory settings . It has been observed that multiple dosing over three to five consecutive days is superior to weekly single dose administration .

Dosage Effects in Animal Models

The effects of 4’-Demethylepipodophyllotoxin vary with different dosages in animal models . It has been observed that the drug exhibits a selective antileukemic dose-response relationship when compared to normal hematopoietic elements .

Metabolic Pathways

4’-Demethylepipodophyllotoxin is involved in several metabolic pathways . It is preferentially transformed to produce 4’-demethylpodophyllotoxone with an oxidation reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-demethylepipodophyllotoxin involves the activation of the hydroxyl group at the C4 position. This is typically achieved by dissolving the compound in methylene chloride, followed by the addition of triethylamine and p-toluenesulfonyl chloride. The reaction is carried out under controlled conditions, with a stirring rate ranging from 50 to 800 rpm and a temperature range of -20°C to 50°C for 1 to 8 hours .

Industrial Production Methods: Industrial production often employs biotransformation processes. For instance, Bacillus fusiformis CICC 20463 can convert 4’-demethylepipodophyllotoxin into 4’-demethylepipodophyllic acid under optimized conditions. This process involves the use of yeast extract, peptone, sucrose, and NaCl, with specific substrate concentrations and pH control to enhance production .

Chemical Reactions Analysis

Comparison with Similar Compounds

4’-Demethylepipodophyllotoxin is structurally similar to other podophyllotoxin derivatives, such as etoposide and teniposide. it is unique due to its specific modifications at the C4 position, which enhance its anticancer activity and solubility . Similar compounds include:

Properties

IUPAC Name

(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVYCSAAZQOJI-JHQYFNNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048742
Record name 4'-Demethylepipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6559-91-7
Record name (-)-4′-Demethylepipodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6559-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Demethylepipodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Demethylepipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-DEMETHYLEPIPODOPHYLLOTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 g (24 mmol) of podophyllotoxin are dissolved in 60 ml of trifluoroacetic acid. 5.4 ml (72 mmol) of dimethyl sulphide and 47 ml (72 mmol) of methanesulphonic acid are successively added. Stirring is maintained for 9 hours, 5.4 ml (72 mmol) of dimethyl sulphide are again added and stirring is maintained for 9 hours. The medium is run quickly onto ice (600 ml) and extracted with ethyl acetate (3×300 ml). The organic phases are washed with water and then with a NaHCO3 solution to neutrality. After drying over sodium sulphate, filtering and evaporating, 6.3 g of crude demethylation product are obtained. Flash chromatography on silica (elution: CH2Cl2/acetone 9/1) makes it possible to isolate 550 mg of 5-(4-hydroxy-3,5-dimethoxyphenyl)-9-hydroxy-5,8,8a,9-tetrahydro-5aH-furo[3′,4′:6,7]naphtho[2,3-d][1,3]dioxol-6-one, that is to say 4′-demethylepipodophyllotoxin of formula (Va). 1.10 g of 5-(3,4-dihydroxy-5-methoxyphenyl)-9-hydroxy-5,8,8a,9-tetrahydro-5aH-furo[3′,4′:6,7]naphtho[2,3-d][1,3]dioxol-6-one (Analysed: C20H18O8.0.15H2O; calculated: C % 61.74, H % 4.74. found: C % 61.67, H % 4.68), and then 1.9 g of 9-hydroxy-5-(3,4,5-trihydroxyphenyl)-5,8,8a,9-tetrahydro-5aH-furo[3′,4′:6,7]naphtho[2,3-d][1,3]dioxol-6-one are also isolated. The latter compound has a proton NMR spectrum with the following characteristics: 1H NMR (d6-DMSO) δ 8.65 (m, 2H), 7.95 (m, 1H), 6.71 (s, 1H, H5), 6.47 (s, 1H, H8), 5.98 (d, 2H, J=2 Hz, OCH2O), 5.93 (s, 2H, H2, H6′), 4.68 (d, 1H, J=3.2 Hz, H4), 4.34 (t, 1, J=8 Hz, H11), 4.29 (d, 1H, J=5.2 Hz, H1), 4.16 (dd, 1H, J=8 Hz, J′=10 Hz, H11b), 3.17 (dd, 1H, J=5.2 Hz and J′=14 Hz, H2), 2.76 (m, 1H, H3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While DMEP primarily disrupts microtubule assembly, its glycosylated derivatives like etoposide and teniposide primarily target topoisomerase II, an enzyme crucial for DNA replication and repair. They do so by stabilizing the topoisomerase II-DNA complex, leading to the accumulation of DNA strand breaks and ultimately cell death. [, , , , , , , , ]

A: Inhibition of topoisomerase II by DMEP derivatives like etoposide and teniposide leads to the accumulation of DNA double-strand breaks. These breaks are lethal to the cell, ultimately leading to cell death. [, , ]

A: Yes, some studies used techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), high-resolution electrospray ionization multistage tandem mass spectrometry (MS), and UV spectroscopy to characterize DMEP and its derivatives. [, , , , ]

A: The configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are critical for DMEP's microtubule-inhibitory activity. [] Larger substituents at position 12 generally decrease inhibitory activity. []

A: Studies using alkaline elution techniques show a strong correlation between the effective dose range of DMEP derivatives in cytotoxicity assays and their ability to induce DNA strand breaks, supporting the hypothesis that DNA damage is responsible for their cytotoxic effects. [, , ]

A: Research has shown that DMEP and its derivatives exhibit in vitro activity against various cancer cell lines, including Chinese hamster ovary (CHO) cells, mouse leukemia L1210 cells, human leukemic lymphoblasts (CCRF-CEM), human lung adenocarcinoma cells (A549), and others. [, , , , , , , , , , , , , , , , ]

A: Mouse models bearing Ehrlich carcinoma, P388 leukemia, sarcoma 180, and human A549 lung carcinoma xenografts have been used to assess the in vivo antitumor efficacy of DMEP derivatives. [, , , , , , ]

A: Yes, one mechanism of resistance observed in a Chinese hamster ovary cell line involves a reduced cellular topoisomerase II activity. This reduction is linked to a decreased level of topoisomerase II protein and mRNA. []

A: Studies on podophyllotoxin-resistant CHO cells (PodR mutants) have shown varying degrees of cross-resistance to other microtubule inhibitors, suggesting multiple mechanisms of resistance exist. [] Notably, these resistant cells did not exhibit cross-resistance to etoposide and teniposide, indicating these compounds act through a different mechanism than podophyllotoxin. []

A: In mice, acute toxicity from DMEP manifests within 10 days and includes a depressed hematocrit and elevated plasma levels of glutamate-pyruvate transaminase, glutamate-oxaloacetate transaminase, lactic dehydrogenase, amylase, lipase, and uric acid. []

A: Chronic DMEP toxicity in mice is characterized by progressive decreases in plasma glucose, cholesterol, albumin, and total protein. [] A terminal phase, marked by increased liver enzyme levels and blood urea nitrogen, suggests irreversible hepatotoxicity as a contributing factor to death. []

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